
Androgen receptor-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androgen receptor-IN-6 is a novel compound that acts as an inhibitor of the androgen receptor. The androgen receptor is a type of nuclear receptor that is activated by binding to androgens, such as testosterone and dihydrotestosterone. This receptor plays a crucial role in the development and maintenance of male characteristics and is also involved in the progression of certain diseases, including prostate cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Androgen receptor-IN-6 involves several synthetic routes. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The synthesis typically involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Androgen receptor-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions are typically more potent inhibitors of the androgen receptor. These products are then purified and tested for their efficacy and safety .
Aplicaciones Científicas De Investigación
Androgen receptor-IN-6 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of androgen receptor inhibition and to develop new therapeutic agents. In biology, it helps in understanding the role of androgen receptors in cellular processes. In medicine, this compound is being investigated as a potential treatment for diseases such as prostate cancer. Additionally, it has industrial applications in the development of new drugs and therapeutic compounds .
Mecanismo De Acción
The mechanism of action of Androgen receptor-IN-6 involves binding to the androgen receptor and inhibiting its activity. This inhibition prevents the receptor from interacting with androgens, thereby blocking the downstream signaling pathways that lead to cell growth and proliferation. The molecular targets of this compound include the ligand-binding domain of the androgen receptor, which is crucial for its activation .
Comparación Con Compuestos Similares
Androgen receptor-IN-6 is unique compared to other similar compounds due to its specific structure and high potency. Similar compounds include selective androgen receptor modulators (SARMs) such as Andarine, Ligandrol, and RAD-140. These compounds also target the androgen receptor but have different chemical structures and varying degrees of efficacy and safety profiles .
Propiedades
Fórmula molecular |
C16H15N3OS |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
3-(1-methylindazol-5-yl)-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C16H15N3OS/c1-19-14-5-3-10(7-12(14)9-18-19)13-8-11(16(17)20)4-6-15(13)21-2/h3-9H,1-2H3,(H2,17,20) |
Clave InChI |
LAJCSSWPGDDWCX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)N)SC)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


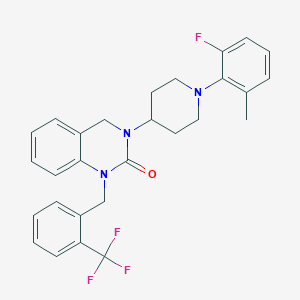
![N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B12368878.png)
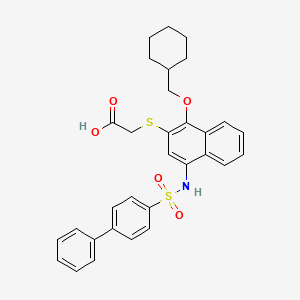
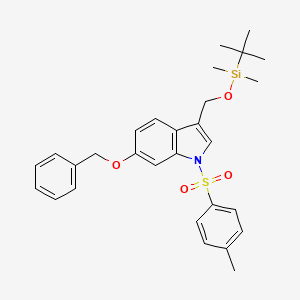

![(2R,3S,4R,6R)-6-[[(1R,4R,5R,8S,16S,19S,22R)-5,19-dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-10,13-dien-8-yl]oxy]-3-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-ol](/img/structure/B12368892.png)
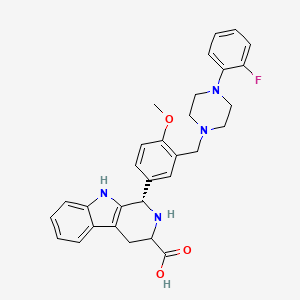

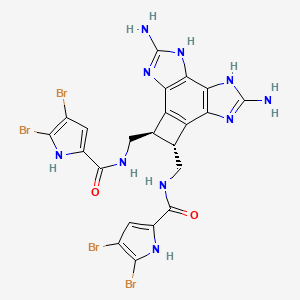
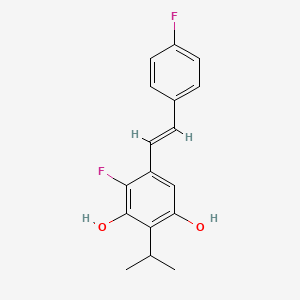

![disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12368914.png)
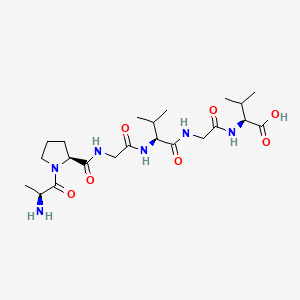
![(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12368956.png)
